6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid
Overview
Description
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with oxirane compounds, followed by carboxylation. The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes like phosphodiesterases.
Industry: It finds applications in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate intracellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid
- 3-(3-methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid
- 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Uniqueness
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4B specifically sets it apart from other similar compounds, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARVLEBTOMBFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680465 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173003-61-6 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173003-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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